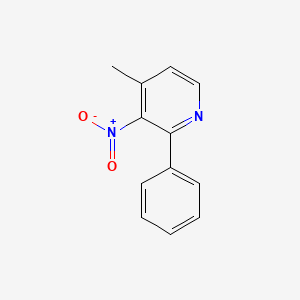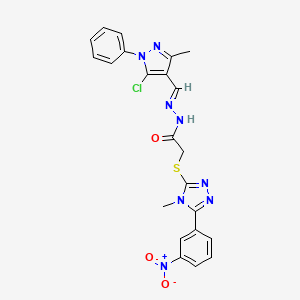
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a tertiary phosphine oxide, which means it contains a phosphorus atom bonded to three organic groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-tert-butylphenylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Aplicaciones Científicas De Investigación
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an antioxidant in polymer processing and as a stabilizer in various industrial applications
Mecanismo De Acción
The mechanism of action of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its antioxidant properties help in stabilizing reactive intermediates and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another compound with similar structural features and applications.
Uniqueness
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane stands out due to its specific combination of tert-butyl and methylphenyl groups, which confer unique steric and electronic properties. These properties make it particularly effective as a ligand and antioxidant in various applications .
Propiedades
Número CAS |
918962-30-8 |
|---|---|
Fórmula molecular |
C24H27OP |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-[(2-tert-butylphenyl)-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C24H27OP/c1-18-12-6-9-15-21(18)26(25,22-16-10-7-13-19(22)2)23-17-11-8-14-20(23)24(3,4)5/h6-17H,1-5H3 |
Clave InChI |
RMSYTTGMUCSYGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)

![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)


![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)
![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)

